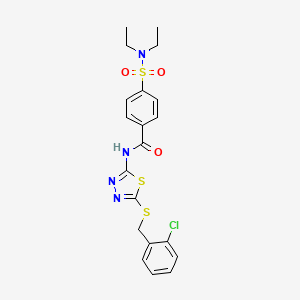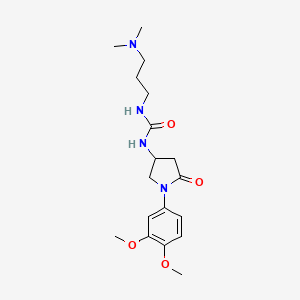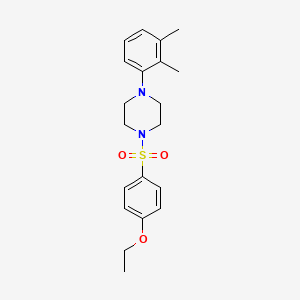
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the oxadiazole ring, which can be achieved through various methods such as cyclization or annulation reactions . The cyclopropyl group can be introduced through various methods such as cyclopropanation reactions. The piperidine ring can be synthesized through methods such as the reduction of pyridine or through the cyclization of amines and ketones. The indole ring can be synthesized through methods such as the Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom. The indole ring is a fused ring system containing a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring can participate in various reactions such as nucleophilic substitution or addition reactions. The piperidine ring can undergo reactions such as alkylation or acylation. The indole ring is aromatic and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings would influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Chemistry and Kinetics
The study of compounds with oxadiazoline groups, such as in the photochemistry of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline, has contributed significantly to understanding the chemistry and kinetics of carbene in solution. Such studies pave the way for advanced applications in synthetic chemistry, potentially including the synthesis of complex molecules with specific biological activities (Tae et al., 1999).
Antimicrobial Activity
Research on piperidin-4-yl)methanone oxime derivatives, including the synthesis of new compounds with potential antimicrobial properties, illustrates the compound's relevance in the development of new antimicrobial agents. Such derivatives have shown good activity against pathogenic bacterial and fungal strains, suggesting the potential of related structures for antimicrobial drug development (Mallesha & Mohana, 2014).
Antiproliferative Activity
Structural exploration and antiproliferative activity evaluation of novel bioactive heterocycles highlight the significance of piperidinyl and indolyl motifs in contributing to antiproliferative properties. This research underscores the potential of structurally similar compounds in the development of new therapeutics for cancer treatment (Prasad et al., 2018).
Antitubercular Activities
Studies on cyclopropyl methanols and their derivatives, including those incorporating piperidine groups, have shown promising antitubercular activities. This suggests the utility of cyclopropyl and piperidinyl groups in designing compounds for treating tuberculosis, pointing to a potential application area for the compound (Bisht et al., 2010).
Molecular Interaction Studies
Investigating the molecular interaction of compounds with specific receptors, such as the CB1 cannabinoid receptor, can provide insights into the design of receptor antagonists or agonists. Studies on N-(piperidin-1-yl) derivatives highlight the role of piperidine in receptor binding and activity modulation, relevant for drug design and pharmacological research (Shim et al., 2002).
Safety and Hazards
将来の方向性
The future research directions involving this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its reactions. Given the presence of multiple functional groups, there could be many possibilities for modifying the structure of the compound to enhance its properties or activities .
作用機序
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The indole nucleus in the compound is known to be a biologically active pharmacophore , implying that it may interact with its targets in a manner similar to other indole derivatives.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(16-5-6-17-15(11-16)7-8-21-17)24-9-1-2-13(12-24)10-18-22-19(23-26-18)14-3-4-14/h5-8,11,13-14,21H,1-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDUYJRQCWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)


![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)


![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)


![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)

